molecular formula C11H14 B074724 1-Methyl-1,2,3,4-tetrahydronaphthalene CAS No. 1559-81-5

1-Methyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B074724
CAS RN: 1559-81-5
M. Wt: 146.23 g/mol
InChI Key: APBBTKKLSNPFDP-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydronaphthalene, also known as Tetralin, is a hydrocarbon having the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is a colorless liquid .


Synthesis Analysis

Tetralin is produced by the catalytic hydrogenation of naphthalene . A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1,2,3,4-tetrahydronaphthalene is C11H14 . The average mass is 144.213 Da and the monoisotopic mass is 144.093903 Da .


Chemical Reactions Analysis

Tetralin is used as a hydrogen-donor solvent, for example in coal liquefaction . It functions as a source of H2, which is transferred to the coal .


Physical And Chemical Properties Analysis

1-Methyl-1,2,3,4-tetrahydronaphthalene has a density of 1.0±0.1 g/cm3, a boiling point of 234.3±10.0 °C at 760 mmHg, and a flash point of 89.6±7.6 °C . It has a molar refractivity of 47.4±0.4 cm3 .

Scientific Research Applications

  • Crystal Structures in Synthesis Efforts : Kaiser et al. (2023) discuss the molecular structures of compounds related to 1,2,3,4-tetrahydronaphthalene obtained during synthesis efforts, highlighting the configurations of stereo centers and the conformation of the tetrahydronaphthalene moiety (Kaiser, Weil, Gärtner, & Enev, 2023).

  • Ring Pucker in Dihydroaromatic Epoxides : Zacharias et al. (1995) describe the crystal structure of a derivative of tetrahydronaphthalene, emphasizing the equatorial positioning of hydroxyl and methyl groups and the molecule's hydrogen bonding characteristics (Zacharias, Glusker, Whalen, Friedman, & Pohl, 1995).

  • σ Receptor Ligand Analogs : Abate et al. (2011) explored analogues of the σ receptor ligand PB28, which includes a 1,2,3,4-tetrahydronaphthalene moiety, for potential use in oncology diagnostics and therapeutics (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

  • Reduction of Substituted Derivatives : Tippett and Massy-Westropp (1993) investigated the stereoselectivity of reducing 4-substituted 1-methylene-1,2,3,4-tetrahydronaphthalenes, finding a preference for the cis products in certain conditions (Tippett & Massy-Westropp, 1993).

  • Organotin Hydride Additions : Podestá et al. (1989) studied the free radical hydrostannation of various methyl dihydronaphthalenecarboxylates, yielding products with specific stereochemistries (Podestá, Ayala, Chopa, & Giagante, 1989).

  • Two-Dimensional Self-Assembled Structures : Silly et al. (2017) analyzed the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, revealing chiral close-packed and porous structures on graphite surfaces (Silly, Ausset, & Sun, 2017).

  • Synthesis of 2-Amino-1,2,3,4-Tetrahydronaphthalene-6,7-Diol : Göksu et al. (2003) presented a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Safety And Hazards

1-Methyl-1,2,3,4-tetrahydronaphthalene is combustible and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

Future Directions

As a hydrogen-donor solvent, Tetralin is used in coal liquefaction . It is also used as an alternative to turpentine in paints and waxes . These uses suggest potential future directions for this compound in industries such as energy and manufacturing.

properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8-9H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBBTKKLSNPFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870887
Record name 1-Methyltetraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydronaphthalene

CAS RN

1559-81-5, 31291-71-1
Record name Naphthalene, 1,2,3,4-tetrahydro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,4-tetrahydromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031291711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyltetraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a dry sealable Schlenk flask under an argon atmosphere 0.059 g (0.099 mmol) (S,S)-ethylene-1,2-bis(η5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'- binaphth-2,2'-diolate was dissolved in THF (10 mL). The vessel was degassed by exposure to vacuum (2 x~10 sec), put under an atmosphere of hydrogen and subsequently cooled to 0° C. in an ice water bath. After equilibration, a solution of n-butyllithium (0.125 mL, 1.58M in hexanes, 0.196 mmol, 1.96 equiv) was added and the mixture was allowed to stir for 10 min. Phenylsilane (0.033 mL, 0.259 mmol, 2.6 equiv) and 0.273 g (1.87 mmol, 19 equiv) 1-methyl-3,4-dihydronaphthalene were then added. The flask was sealed and the solution moved into a dry box and transferred to a Parr® high pressure reaction vessel containing a magnetic stir bar. The pressure vessel was sealed and moved to a fume hood where it was charged to 2150 psig with hydrogen and placed in an oil bath at 65° C. The reaction mixture was allowed to stir for 184 h. The vessel was cooled to room temperature, vented and opened to air. The reaction mixture was worked up by partitioning between diethyl ether/hexane (1/4) and water and separating the layers. The organic extract was distilled at reduced pressure to yield 0.195 g (1.31 mmol, 70%) of 1-methyl-1,2,3,4-tetrahydronaphthalene with an ee of 70%, determined polarimetrically.
[Compound]
Name
(S,S)-ethylene-1,2-bis(η5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'- binaphth-2,2'-diolate
Quantity
0.059 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.125 mL
Type
reactant
Reaction Step Two
Quantity
0.033 mL
Type
reactant
Reaction Step Three
Quantity
0.273 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a dry sealable Schlenk flask under an argon atmosphere 0.059g (0.099 mmol) (S,S)-ethylene-1.2-bisη5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate was dissolved in THF (10 mL). The vessel was degassed by exposure to vacuum (2'~10 sec), put under an atmosphere of hydrogen and subsequently cooled to 0° C. in an ice water bath. After equilibration, a solution of n-butyllithium (0.125 mL, 1.58 M in hexanes, 0.196 mmol, 1.96 equiv) was added and the mixture was allowed to stir for 10 min. Phenylsilane (0.033 mL, 0.259 mmol, 2.6 equiv) and 0.273 g (1.87 mmol, 19 equiv) 1-methyl-3,4-dihydronaphthalene were then added. The flask was sealed and the solution moved into a dry box and transferred to a Parr® high pressure reaction vessel containing a magnetic stir bar. The pressure vessel was sealed and moved to a fume hood where it was charged to 2150 psig with hydrogen and placed in an oil bath at 65° C. The reaction mixture was allowed to stir/br 184 h. The vessel was cooled to room temperature, vented and opened to air. The reaction mixture was worked up by partitioning between diethyl ether/hexane (1/4) and water and separating the layers. The organic extract was distilled at reduced pressure to yield 0.195 g (1.31 mmol, 70%) of 1-methyl-1,2,3,4-tetrahydronaphthalene with an ee of 70 %, determined polarimetrically.
[Compound]
Name
(S,S)-ethylene-1
Quantity
0.059 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium (S)-1,1'-binaphth-2,2'-diolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.125 mL
Type
reactant
Reaction Step Three
Quantity
0.033 mL
Type
reactant
Reaction Step Four
Quantity
0.273 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
1-Methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
1-Methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
1-Methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
1-Methyl-1,2,3,4-tetrahydronaphthalene

Citations

For This Compound
90
Citations
WF Newhall, SA Harris, FW Holly… - Journal of the …, 1955 - ACS Publications
The phenylbutyric acid (III) was cyclized to 5-hydroxy-8-methoxytetralone-l (IV) with 85% sul-furic acid. Inverse addition of an excess of methylmagnesium iodide in ether solution to a …
Number of citations: 15 pubs.acs.org
DJWEN YANG - 1983 - search.proquest.com
Ketamine and phencyclidine are structurally similar compounds that share many pharmacological actions. Recent studies have suggested that stereochemical factors, both …
Number of citations: 0 search.proquest.com
LV Dinh, B Li, A Kumar, W Schinski, KD Field… - ACS …, 2016 - ACS Publications
We report that pincer-ligated iridium catalysts for alkane dehydrogenation can operate in tandem with zeolite catalysts for arene–alkene coupling, to effect the overall intramolecular …
Number of citations: 21 pubs.acs.org
MM Hashemi - 1982 - elibrary.ru
Bicyclo {5.3. 1} undeca-1, 3, 6-trien-5-one (42) and 7-methoxybicyclo {5.3. 1} undeca-1, 3, 5-triene (45) have been prepared by multi-step sequences which begin with hydrocinnamic …
Number of citations: 0 elibrary.ru
T Mahapatra, S Nanda - Tetrahedron: Asymmetry, 2011 - Elsevier
A series of aryl cyclitols based on a 1,2,3,4-tetrahydronaphthalene scaffold have been synthesized in a stereocontrolled manner. These cyclitols possess four contiguous stereocenters …
Number of citations: 9 www.sciencedirect.com
KA Gudun, MI Baikenov, MF Yun - Education and Science …, 2011 - search.proquest.com
The research was focused on the reactivity of the anthracene, benzthiophene and biphenyl model blend with various catalytic additives. The research demonstrates how the product …
Number of citations: 1 search.proquest.com
KI Al-Malah - Journal of Advanced Chemical Engineering, 2013 - academia.edu
Four hundred and seventy-six hydrocarbons (CnHm) were utilized to fit their normal boiling point temperatures (NBPT) as a function of molecular weight and carbon atomic fraction. The …
Number of citations: 9 www.academia.edu
HMC Ferraz, LF Silva Jr, TO Vieira - Tetrahedron, 2001 - Elsevier
Oxidation of 1,2-dihydronaphthalenes with thallium trinitrate was studied. 1,2-dihydronaphthalene, 1-methyl-1,2-dihydronaphthalene, 6- and 8-methoxy-1,2-dihydronaphthalenes gave …
Number of citations: 48 www.sciencedirect.com
RM Schonk, BH Bakker… - Recueil des Travaux …, 1992 - Wiley Online Library
Reactions of ω‐phenylalkenes 1a‐31a with sulfur trioxide were studied in the temperature range −60 to 25C using dichloromethane as solvent and 1.5 mol equiv. of dioxane as …
Number of citations: 14 onlinelibrary.wiley.com
D Özdemirhan - Synthetic Communications, 2017 - Taylor & Francis
Initially, chemoenzymatic route to optically active aromatic ring-fused cyclic tertiary alcohols (S)-(–)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol-(–)-1b, (S)-(+)-1-methyl-2,3-dihydro-1H-…
Number of citations: 12 www.tandfonline.com

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